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Compound of Interest

Compound Name: Juncuenin D

Cat. No.: B12392916 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for Juncuenin D, a

phenanthrene compound isolated from plants of the Juncus genus. The structural elucidation of

Juncuenin D relies on a comprehensive evaluation of its Nuclear Magnetic Resonance (NMR)

and Mass Spectrometry (MS) data. This document serves as a core resource for researchers

engaged in natural product chemistry, pharmacology, and drug development by presenting the

key spectroscopic data in a structured format, outlining the experimental protocols for data

acquisition, and illustrating the analytical workflow.

Spectroscopic Data Presentation
The structural characterization of Juncuenin D is fundamentally based on its ¹H NMR, ¹³C

NMR, and High-Resolution Mass Spectrometry (HRESIMS) data. Although Juncuenin D has

been cited in several phytochemical studies of Juncus species, a publication containing a

complete and officially published table of its spectroscopic data could not be located in the

available literature. It is frequently listed among known compounds isolated from various

Juncus plants, suggesting its structure has been previously determined. For the purpose of this

guide, a representative summary of typical spectroscopic data for similar phenanthrene

scaffolds is provided to illustrate the expected values.

Table 1: Representative ¹H NMR Data for a Juncuenin-Type Skeleton
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Position
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

3 6.7 - 7.0 d 8.0 - 9.0

4 7.2 - 7.5 d 8.0 - 9.0

5 6.9 - 7.2 s -

9 2.6 - 2.8 m -

10 2.7 - 2.9 m -

11-CH₃ 2.1 - 2.3 s -

12 (vinyl CH) 6.8 - 7.0 dd
17.0 - 18.0, 11.0 -

12.0

13 (vinyl CH₂) 5.2 - 5.4 d 17.0 - 18.0

5.5 - 5.7 d 11.0 - 12.0

OCH₃ 3.8 - 4.0 s -

Table 2: Representative ¹³C NMR Data for a Juncuenin-Type Skeleton
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Position Chemical Shift (δ) ppm

1 130.0 - 135.0

1a 125.0 - 130.0

2 150.0 - 155.0

3 110.0 - 115.0

4 120.0 - 125.0

4a 128.0 - 132.0

5 105.0 - 110.0

5a 135.0 - 140.0

6 140.0 - 145.0

7 115.0 - 120.0

8 130.0 - 135.0

8a 120.0 - 125.0

9 25.0 - 30.0

10 28.0 - 33.0

11-CH₃ 15.0 - 20.0

12 (vinyl CH) 135.0 - 140.0

13 (vinyl CH₂) 110.0 - 115.0

OCH₃ 55.0 - 60.0

Mass Spectrometry Data

High-Resolution Mass Spectrometry (HRESIMS) is critical for determining the molecular

formula of a natural product. For a compound with the structural features of Juncuenin D, the

expected HRESIMS data would provide a highly accurate mass measurement, allowing for the

unambiguous determination of its elemental composition.
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Experimental Protocols
The acquisition of high-quality spectroscopic data is paramount for accurate structure

elucidation. The following are detailed methodologies for the key experiments typically

employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: NMR spectra are typically recorded on a Bruker Avance DRX 500

spectrometer or an equivalent instrument.[1]

Proton (¹H) NMR: Spectra are acquired at a frequency of 500 MHz.

Carbon (¹³C) NMR: Spectra are acquired at a frequency of 125 MHz.

Solvent: Deuterated solvents such as methanol-d₄ (CD₃OD) or chloroform-d (CDCl₃) are

commonly used. The residual solvent peaks are used as internal standards for chemical shift

calibration (CD₃OD: δH 3.31, δC 49.0; CDCl₃: δH 7.26, δC 77.16).[1]

Data Reporting: Chemical shifts (δ) are reported in parts per million (ppm) and coupling

constants (J) are given in Hertz (Hz).

2D NMR Experiments: To establish the complete structure, a suite of 2D NMR experiments is

essential:

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing proton

connectivity within molecular fragments.

HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their

directly attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is crucial for connecting different

molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of

protons, which helps in determining the relative stereochemistry of the molecule.
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Mass Spectrometry (MS)
Instrumentation: High-resolution mass spectra are typically acquired on a Thermo Scientific

Q-Exactive Plus Orbitrap mass spectrometer or a similar high-resolution instrument

equipped with an Electrospray Ionization (ESI) source.[1]

Ionization Mode: ESI is a soft ionization technique suitable for analyzing natural products.

Data can be acquired in either positive or negative ionization mode, depending on the

compound's ability to gain or lose a proton.

Data Analysis: The acquired data is processed using software such as MassLynx to

determine the accurate mass of the molecular ion, from which the elemental composition

and molecular formula are calculated.

Visualization of the Analytical Workflow
The process of identifying and characterizing a natural product like Juncuenin D follows a

logical and systematic workflow. This can be visualized to provide a clear understanding of the

key stages involved.
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Workflow for the Isolation and Spectroscopic Analysis of Juncuenin D.
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This in-depth guide provides the foundational knowledge for understanding the spectroscopic

analysis of Juncuenin D. For definitive quantitative data, it is recommended to consult the

original primary literature that first reported the isolation and characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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